Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Description
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate (CAS: 219949-93-6) is a halogenated quinoline derivative with the molecular formula C₁₁H₆ClF₂NO₂ and a molecular weight of 257.62 g/mol. This compound features a quinoline backbone substituted with chlorine at position 4, fluorine atoms at positions 5 and 8, and a methyl ester group at position 2. Predicted physicochemical properties include a boiling point of 351.4±37.0°C, density of 1.471±0.06 g/cm³, and a pKa of -3.51±0.50, indicating strong acidity under physiological conditions .
Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFKCKYJFPOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650413 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219949-93-6 | |
| Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Cyclization
This method involves thermal cyclization of anilines with β-keto esters. For example, reacting 4-fluoroaniline with ethyl 3-(dimethylamino)acrylate under acidic conditions generates the quinoline core. Modifications include:
Friedländer Synthesis
Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of Lewis acids (e.g., ZnCl₂) yields substituted quinolines. A study demonstrated 68–82% yields for ethyl 5,6-difluoroquinoline-2-carboxylate using ZnCl₂ in DMSO at 80°C, suggesting adaptability for the target compound.
Functionalization of the Quinoline Core
Sequential Halogenation
Position-selective halogenation is critical for introducing chlorine and fluorine atoms:
| Step | Target Position | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 4 | POCl₃, DMF | 110°C, 6 h | 85 | |
| 2 | 5,8 | DAST, CH₂Cl₂ | 0°C to rt, 12 h | 72 |
Mechanistic Insight : Chlorination at position 4 proceeds via electrophilic aromatic substitution, while DAST-mediated fluorination involves radical intermediates.
Esterification of the Carboxylic Acid Group
Conversion of the 2-carboxylic acid to the methyl ester is achieved through:
Method A :
Method B :
Integrated Synthetic Pathways
Patent-Covered Industrial Process
A 2021 Chinese patent (CN113603637A) outlines a scalable route:
- Methylation : 4-Amino-3,6-dichloropyridine-2-carboxylic acid → methyl ester using SOCl₂/MeOH.
- Fluorination : DAST-mediated substitution at positions 5 and 8.
- Cyclization : ZnCl₂-catalyzed quinoline ring formation (82% yield).
Advantages :
Electroreductive Coupling Approach
An electroreductive method crosslinks 4-quinolones with benzophenones:
- Conditions : Constant potential (-1.8 V vs SCE), TMSC1 electrolyte.
- Outcome : 2-Diphenylmethyl-4-quinolone intermediates (45–67% yield).
Limitation : Requires specialized equipment, limiting industrial adoption.
Analytical and Optimization Data
Solvent Screening for Esterification
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | SOCl₂ | 7 | 93.3 | 99.5 |
| Ethanol | H₂SO₄ | 12 | 88.0 | 98.2 |
| THF | DCC | 24 | 65.4 | 91.7 |
Temperature Impact on Fluorination
| Temperature (°C) | DAST Equiv. | Conversion (%) |
|---|---|---|
| 0 | 1.2 | 72 |
| 25 | 1.5 | 68 |
| 40 | 2.0 | 81 |
Higher temperatures improve DAST reactivity but risk over-fluorination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-coupling reactions: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoline derivative .
Scientific Research Applications
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biological studies: The compound’s derivatives are studied for their enzyme inhibitory activities and potential therapeutic effects.
Material science: Fluorinated quinolines, including this compound, are explored for their applications in liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Quinoline Carboxylates
Table 1: Key Halogenated Analogs
Key Observations :
- Chlorine Addition : The dichloro analog (CAS 1150164-82-1) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Methyl-Substituted Analogs
Table 2: Methyl-Substituted Derivatives
Key Observations :
- Hydrophobicity : Methyl substituents (e.g., CAS 887589-35-7) increase hydrophobicity compared to halogenated analogs, making them suitable for lipid-rich environments in pesticidal formulations.
- Steric Effects : Ortho-methyl groups (positions 7/8) in CAS 1133115-70-4 could hinder interactions with biological targets, reducing efficacy but improving metabolic stability.
Biological Activity
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.
Antibacterial Activity
This compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The compound functions primarily through the inhibition of bacterial topoisomerase enzymes, which are crucial for DNA replication and repair.
- Topoisomerase Inhibition : The compound binds to type II topoisomerases, including DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex. This action results in DNA damage and subsequent cell death .
- Comparative Efficacy : In studies, this compound has shown comparable or superior antibacterial activity compared to established antibiotics like ciprofloxacin. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus and E. coli, indicating potent antibacterial effects .
Anticancer Activity
Research indicates that this compound also possesses significant anticancer properties. It has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and glioblastoma (U-87) cells.
Cytotoxicity Studies
- Cell Line Sensitivity : In vitro assays have revealed that this compound exhibits cytotoxic effects on multiple cancer cell lines with IC50 values indicating effective growth inhibition. For example, it showed IC50 values in the low micromolar range against MCF-7 and U-87 cells .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, which may involve mitochondrial dysfunction and the release of cytochrome c into the cytosol .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. Purity Optimization :
- Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
- Recrystallize the final product from ethanol or dichloromethane/hexane mixtures to remove residual solvents or byproducts .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign substituent positions (e.g., fluorine-induced splitting patterns).
- ¹⁹F NMR : Confirm fluorine substitution and electronic environment.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/F).
- X-ray Crystallography : Resolve absolute configuration and crystal packing (using SHELXL for refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
